molecular formula C18H21ClN6 B11208765 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11208765
M. Wt: 356.9 g/mol
InChI Key: MTRKCSPJDKNMIQ-UHFFFAOYSA-N
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Description

The compound 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmacological relevance . Key substituents include:

  • Position 1: A 4-chloro-2-methylphenyl group, contributing lipophilicity and steric bulk.
  • Position 4: A 4-ethylpiperazinyl group, enhancing solubility via basic nitrogen atoms and modulating receptor interactions.

This structure is hypothesized to target G-protein coupled receptors (GPCRs) like GPR35 or GPR55, similar to analogs in the evidence . Its synthetic route likely involves chlorination and piperazine coupling, as seen in related pyrazolo[3,4-d]pyrimidines .

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)16-5-4-14(19)10-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

MTRKCSPJDKNMIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves multiple stepsReaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cancer cell proliferation . This mechanism involves interactions with key amino acid residues within the kinase domain, leading to conformational changes that inhibit enzyme activity.

Comparison with Similar Compounds

Substituent Variations at Position 1 and 4

The table below compares substituents and inferred properties of the target compound with similar derivatives:

Compound Name Position 1 Substituent Position 4 Substituent Molecular Formula Key Inferred Properties/Activities Reference
Target Compound 4-Chloro-2-methylphenyl 4-Ethylpiperazin-1-yl C₁₉H₂₁ClN₆ Balanced lipophilicity/solubility; GPCR targeting
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-Phenylpiperazinyl C₂₃H₂₂ClN₇ High lipophilicity; GPCR modulation
1-(4-Chlorobenzyl)-4-(4-(2-phenylethyl)piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-(2-Phenylethyl)piperazinyl C₂₅H₂₆ClN₇ Increased steric bulk; potential CNS activity
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 3,5-Dimethylpiperidin-1-yl C₂₀H₂₃ClN₆ Reduced basicity; altered receptor selectivity
1-(3-Methylphenyl)-4-(N-[2-(4-chlorophenyl)ethyl]amino)-1H-pyrazolo[3,4-d]pyrimidine 3-Methylphenyl N-[2-(4-Chlorophenyl)ethyl]amino C₂₀H₁₈ClN₅ Polar side chain; possible kinase inhibition

Key Structural and Functional Insights

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound, ) exhibit enhanced solubility due to basic nitrogen atoms, whereas piperidine analogs (e.g., ) may show reduced receptor affinity .
  • Aromatic vs. Aliphatic Substituents : The 4-chloro-2-methylphenyl group in the target compound offers moderate lipophilicity compared to bulkier 4-chlorobenzyl () or polar methoxyethyl groups ().
  • GPCR Targeting : Analogs with phenylpiperazinyl groups () are reported to modulate GPCRs, suggesting the target’s ethylpiperazinyl group may optimize selectivity .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The ethylpiperazinyl group in the target compound likely improves aqueous solubility compared to phenylpiperazinyl (logP reduction) .
  • Lipophilicity : The 4-chloro-2-methylphenyl group balances lipophilicity (clogP ~3.5), aiding membrane permeability without excessive hydrophobicity.

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